molecular formula C28H22N2O8S B2717771 Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) CAS No. 477502-27-5

Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate)

Cat. No.: B2717771
CAS No.: 477502-27-5
M. Wt: 546.55
InChI Key: VWQSOZHHAUROAN-UHFFFAOYSA-N
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Description

Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) is a complex organic compound featuring a thiophene ring system linked to two benzofuran rings through azanediyl bridges

Synthetic Routes and Reaction Conditions:

  • Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with amines to form thiophene derivatives. The reaction can be conducted under neutral or weakly acidic conditions.

  • Heterocyclization Reactions: Thiophene-2,5-dicarbonyldichloride can be reacted with amines such as pyrazole in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale heterocyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives of the thiophene and benzofuran rings.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, leading to different structural isomers.

  • Substitution: Substitution reactions at various positions on the thiophene and benzofuran rings can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide

  • Reducing agents: Lithium aluminum hydride, sodium borohydride

  • Substitution reagents: Halogens, alkyl halides

Major Products Formed:

  • Oxidized derivatives: Thiophene-2,5-dicarboxylic acid, benzofuran-2-carboxylic acid

  • Reduced derivatives: Thiophene-2,5-dimethyl, benzofuran-2-methyl

  • Substituted derivatives: Halogenated thiophenes, alkylated benzofurans

Scientific Research Applications

Chemistry: The compound can be used as a precursor for the synthesis of more complex molecules, including pharmaceuticals and advanced materials. Biology: Its unique structure may make it a candidate for biological studies, potentially interacting with various biomolecules. Medicine: Industry: Use in the development of new materials, such as polymers and coatings, due to its structural properties.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

Mechanism of Action

The exact mechanism by which Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) exerts its effects would depend on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • Thiophene-2,5-dicarboxylic acid

  • Benzofuran-2-carboxylic acid

  • Poly(ethylene 2,5-furandicarboxylate) (PEF)

  • Thiophene-aromatic polyesters

Uniqueness: Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) stands out due to its complex structure, which includes both thiophene and benzofuran rings linked through azanediyl bridges. This structural complexity can lead to unique chemical and biological properties not found in simpler thiophene or benzofuran derivatives.

Properties

IUPAC Name

ethyl 3-[[5-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S/c1-3-35-27(33)23-21(15-9-5-7-11-17(15)37-23)29-25(31)19-13-14-20(39-19)26(32)30-22-16-10-6-8-12-18(16)38-24(22)28(34)36-4-2/h5-14H,3-4H2,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQSOZHHAUROAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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